molecular formula C11H24Cl2N2O2 B13521381 2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride

2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride

Cat. No.: B13521381
M. Wt: 287.22 g/mol
InChI Key: OSOWSMJDDJBYCV-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is a chemical compound with the molecular formula C11H22N2O2.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride typically involves the reaction of 4-(Propan-2-yl)piperazine with butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar structure with a methyl group instead of an isopropyl group.

    Cetirizine ethyl ester dihydrochloride: Contains a piperazine ring with different substituents.

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-…: Various substituted piperazine derivatives.

Uniqueness

2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is unique due to its specific substitution pattern and the presence of both piperazine and butanoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride, also known as 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by various studies and findings.

  • Molecular Formula : C11H22N2O2·2ClH
  • Molecular Weight : 274.26 g/mol
  • CAS Number : 2613382-83-3

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and anticancer properties. The following sections elaborate on these activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to piperazine derivatives exhibit significant antimicrobial effects. For instance, a study involving the synthesis of piperazine-based compounds demonstrated their efficacy against various bacterial strains using the tube dilution method. The results showed that certain derivatives had comparable activity to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 3E. coli32 µg/mL
Compound 8S. aureus16 µg/mL
Compound 11P. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of 2-[4-(propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride has been explored through in vitro assays. One study reported that derivatives of this compound exhibited moderate to significant efficacy against human breast cancer cells, with an IC50 value of approximately 18 µM for one of the most active derivatives . The mechanism of action appears to involve apoptosis induction and inhibition of PARP1 activity, which is crucial for DNA repair processes in cancer cells.

Table 2: Anticancer Activity Data

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)18PARP1 inhibition, apoptosis
Compound BHeLa (Cervical)25DNA damage response activation

Case Studies and Research Findings

A significant study published in a peer-reviewed journal highlighted the synthesis and evaluation of various piperazine derivatives, including those similar to our compound of interest. The findings suggested that these derivatives not only inhibited cancer cell viability but also increased the activity of caspases, indicating enhanced apoptotic processes .

Another investigation utilized molecular docking techniques to predict the binding affinity of these compounds to specific biological targets associated with cancer progression. The results indicated promising interactions with proteins involved in cell cycle regulation and apoptosis, suggesting a multifaceted approach to their anticancer effects .

Properties

Molecular Formula

C11H24Cl2N2O2

Molecular Weight

287.22 g/mol

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)butanoic acid;dihydrochloride

InChI

InChI=1S/C11H22N2O2.2ClH/c1-4-10(11(14)15)13-7-5-12(6-8-13)9(2)3;;/h9-10H,4-8H2,1-3H3,(H,14,15);2*1H

InChI Key

OSOWSMJDDJBYCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)C(C)C.Cl.Cl

Origin of Product

United States

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